molecular formula C10H9NO4 B1588691 Ethyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-40-3

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Cat. No.: B1588691
CAS No.: 33545-40-3
M. Wt: 207.18 g/mol
InChI Key: KQWAZLUOYYQTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science. This compound is characterized by the presence of a furan ring and an isoxazole ring, which contribute to its unique chemical properties .

Mechanism of Action

The mode of action of isoxazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. Some isoxazoles work by inhibiting certain enzymes, while others might interact with receptors or other proteins .

The biochemical pathways affected by isoxazoles also depend on their specific targets. For example, if an isoxazole inhibits an enzyme that is part of a certain biochemical pathway, this could affect the overall functioning of that pathway .

Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary greatly among different isoxazoles. Factors that can influence the pharmacokinetics of isoxazoles include their chemical structure, formulation, route of administration, and individual patient characteristics .

The result of action, or the molecular and cellular effects of an isoxazole’s action, can include changes in cell signaling, gene expression, or cell function, depending on the specific target and mode of action .

The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also vary among different isoxazoles. Factors that can influence the action environment include pH, temperature, presence of other compounds, and individual patient characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with furfural to introduce the furan ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-furyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2-furyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2-thienyl)isoxazole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 5-(2-pyridyl)isoxazole-3-carboxylate: Contains a pyridine ring instead of a furan ring.

    Ethyl 5-(2-phenyl)isoxazole-3-carboxylate: Features a phenyl ring in place of the furan ring.

Uniqueness

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules with potential biological activities .

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAZLUOYYQTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427809
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33545-40-3
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After a suspension of 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric ethyl ester prepared above and hydroxylamine hydrochloride was stirred at 85° C. for 2 hrs, the solvent was removed under reduced pressure. The concentrate was dissolved in a mixture of methylene chloride and distilled water, followed by separating the organic layer. The organic layer was dried over anhydrous sodium sulfate, filtered through a silica gel layer, and concentrated in vacuo to produce a yield of 8.01 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester (Yield 77%). The concentrate was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Customer
Q & A

Q1: What is the significance of the nitro group position in the furan ring of Ethyl 5-(2-furyl)isoxazole-3-carboxylate derivatives?

A1: The research paper highlights that the position of the nitro group within the furan ring of this compound derivatives was confirmed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy []. While the abstract doesn't delve into the specific impact of the nitro group's position on the compound's properties, it underscores the importance of structural characterization. Determining the exact location of substituents like the nitro group is crucial for understanding structure-activity relationships (SAR) and can influence the compound's potential biological activity, stability, and other characteristics. Further research would be needed to explore the specific effects of nitro group positioning on this molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.